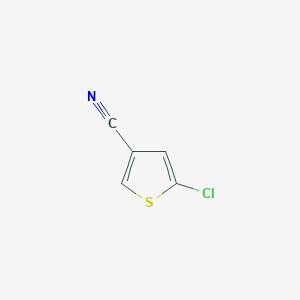

5-Chlorothiophene-3-carbonitrile

概要

説明

5-Chlorothiophene-3-carbonitrile is a chemical compound with the CAS Number: 1108712-56-6 . It has a molecular weight of 143.6 and its IUPAC name is 5-chloro-3-thiophenecarbonitrile .

Synthesis Analysis

Thiophene derivatives, including this compound, can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C5H2ClNS/c6-5-1-4(2-7)3-8-5/h1,3H .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, thiophene derivatives are known to be involved in a variety of reactions. For instance, the Gewald reaction is a typical method for synthesizing aminothiophene derivatives .Physical and Chemical Properties Analysis

This compound is a solid or semi-solid or liquid or lump . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学的研究の応用

Chemical Reactions and Synthesis

5-Chlorothiophene-3-carbonitrile has been used in various chemical reactions and syntheses. For instance, it participates in 1,3-dipolar cycloaddition reactions, forming compounds like Δ2-isoxazolines and isoxazoles when reacted with dipolarophiles (Iwakura, Uno, Shiraishi, & Hongu, 1968). Moreover, it is involved in photochemical arylations, contributing to the synthesis of derivatives like 5-arylthiophene-2-carboxylic esters (D’Auria, Mico, D'onofrio, Mendola, & Piancatelli, 1989).

Material Science and Electrochemistry

In material science, derivatives of this compound are synthesized for their potential in electrochromic applications. For instance, its derivatives have been used to create polymers and copolymers with distinct electrochromic properties, suitable for electronic devices like electrochromic displays (ECDs) (Abaci, Ustalar, Yılmaz, & Guney, 2016).

Organic Chemistry and Drug Development

In the realm of organic chemistry and drug development, this compound is used as a precursor or intermediate in synthesizing various compounds. For instance, it has been utilized in the synthesis of compounds like 5,6-Dihydro[1]benzothieno[3′,2′:2,3]thiepino[4,5-d]pyrimidine, which have been evaluated for in vitro inhibitory activity on the formation of pentosidine, a marker of advanced glycation end products (Okuda, Itsuji, Hirota, & Sasaki, 2014).

Photovoltaic Research

In photovoltaic research, derivatives of this compound have been designed for use in solar cells. They are incorporated into small molecules that exhibit enhanced intramolecular charge transfer and reduced band gap, thus improving the efficiency of photovoltaic devices (Gupta, Ali, Gao, Singh, Bilić, Watkins, Bach, & Evans, 2015).

Spectroscopy and Solid-State Chemistry

This compound is also significant in spectroscopy and solid-state chemistry. For example, it has been involved in studies using solid-state NMR to analyze conformational polymorphism in pharmaceutical solids, which is crucial for understanding the molecular structure of pharmaceutical compounds (Smith, MacNamara, Raftery, Borchardt, & Byrn, 1998).

Safety and Hazards

5-Chlorothiophene-3-carbonitrile is classified as a hazardous chemical. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

将来の方向性

作用機序

Mode of Action

Like other thiophene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of biological effects, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

特性

IUPAC Name |

5-chlorothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNS/c6-5-1-4(2-7)3-8-5/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGRLEJFPILYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725550 | |

| Record name | 5-Chlorothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108712-56-6 | |

| Record name | 5-Chlorothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

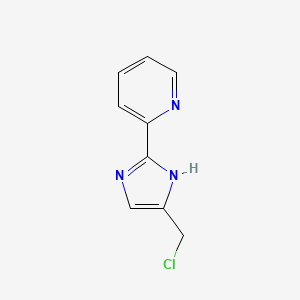

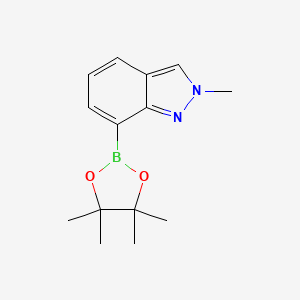

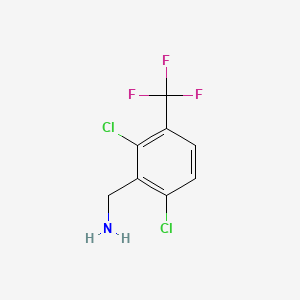

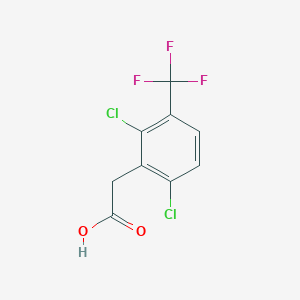

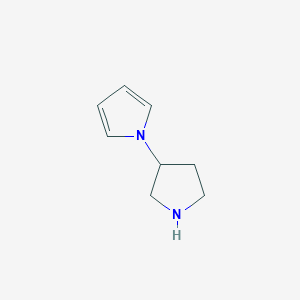

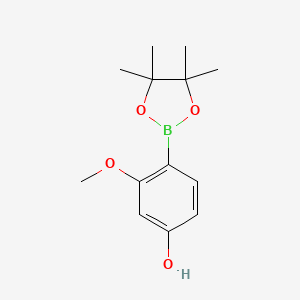

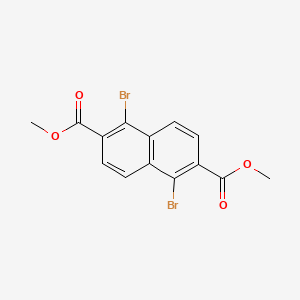

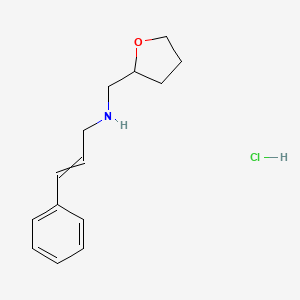

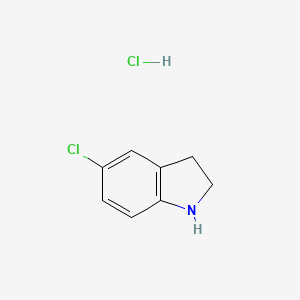

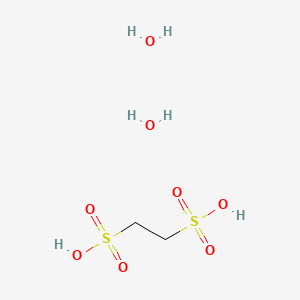

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester](/img/structure/B1425484.png)

![N'-hydroxy-3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamide](/img/structure/B1425486.png)

![1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'(2'H)-dione](/img/structure/B1425489.png)

![Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1425497.png)